2-(Phenylethynyl)benzoic acid

Organometallic Catalysis Heterocyclic Chemistry Regioselective Synthesis

2-(Phenylethynyl)benzoic acid (CAS 1084-95-3) is a chemically distinct ortho-substituted benzoic acid essential for synthesizing phthalide and isocoumarin scaffolds, particularly 3-phenylisocoumarins, via nitro-facilitated or metal-catalyzed cyclization. Unlike its para-isomer or terminal alkyne analog, the ortho-phenylethynyl configuration directs exclusive regioselective cyclization pathways—substitution is scientifically untenable. Its rare intramolecular 1,5 C=O···spC contact, confirmed by single-crystal X-ray diffraction, makes it a valuable model for studying non-covalent interactions and ortho-electronic effects. Procure this specific isomer to ensure reproducible, publication-ready synthetic outcomes.

Molecular Formula C15H10O2
Molecular Weight 222.24 g/mol
CAS No. 1084-95-3
Cat. No. B3023531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylethynyl)benzoic acid
CAS1084-95-3
Molecular FormulaC15H10O2
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CC=CC=C2C(=O)O
InChIInChI=1S/C15H10O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,(H,16,17)
InChIKeyIJPBPBZPJIUTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Phenylethynyl)benzoic Acid (CAS 1084-95-3): A Structurally Defined Ortho-Alkynyl Building Block for Heterocyclic Synthesis


2-(Phenylethynyl)benzoic acid (CAS 1084-95-3) is a specialized benzoic acid derivative, characterized by an ortho-substituted phenylethynyl group [1]. This bifunctional architecture, combining a carboxylic acid with a rigid, conjugated alkyne, underpins its primary utility as a key intermediate in the synthesis of phthalide and isocoumarin scaffolds via metal-catalyzed cyclization [2]. Unlike its para-substituted isomer or the terminal alkyne analog, the ortho-phenylethynyl configuration enables unique intramolecular contacts and directs specific cyclization pathways, making it a chemically distinct and essential building block for targeted synthetic routes.

Why Generic Benzoic Acid or Alkynyl Analogs Cannot Substitute for 2-(Phenylethynyl)benzoic Acid in Targeted Synthesis


Substitution with generic benzoic acid derivatives or even closely related alkynyl analogs like 2-(ethynyl)benzoic acid (R=H) or 4-(phenylethynyl)benzoic acid is not scientifically tenable. The ortho-relationship between the carboxylic acid and the internal alkyne in 2-(phenylethynyl)benzoic acid is critical for specific intramolecular cyclizations, such as the synthesis of 3-phenylisocoumarins [1]. The terminal alkyne analog, 2-(ethynyl)benzoic acid, exhibits different regioselectivity and reactivity under the same catalytic conditions, leading to a mixture of endo- and exo-cyclic products rather than a single desired heterocycle [2]. Furthermore, the distinct solid-state structure of the ortho-isomer, characterized by a short intramolecular 1,5 C=O···spC contact absent in its regioisomers, confirms its unique three-dimensional conformation [3]. These differences in reactivity and structure are quantitative and directly impact synthetic outcomes, precluding simple replacement.

Quantitative Differentiation of 2-(Phenylethynyl)benzoic Acid: Direct Comparative Data vs. Analogs


Cyclization Regioselectivity: Divergent Pathways of 2-(Phenylethynyl)- vs. 2-(Ethynyl)benzoic Acid

Under identical Rh(I)-catalyzed cyclization conditions, 2-(phenylethynyl)benzoic acid (R=Ph) and its terminal alkyne analog 2-(ethynyl)benzoic acid (R=H) demonstrate divergent reactivity. The reaction yields for both substrates are quantitative, but the product distribution is governed by the alkyne substituent, confirming the phenylethynyl group is not an inert spectator but an active director of regiochemistry [1].

Organometallic Catalysis Heterocyclic Chemistry Regioselective Synthesis

Solid-State Conformation: Unique Intramolecular 1,5 C=O···spC Contact in 2-(Phenylethynyl)benzoic Acid

X-ray crystallographic analysis reveals that 2-(phenylethynyl)benzoic acid possesses a unique solid-state conformation, characterized by a short intramolecular 1,5 C=O···spC contact. This interaction is a direct consequence of the ortho-substitution pattern and is not observed in regioisomers like the para-analog, 4-(phenylethynyl)benzoic acid [1].

Crystallography Structural Chemistry Non-Covalent Interactions

Predicted Acidity: Enhanced pKa of 2-(Phenylethynyl)benzoic Acid Compared to its 4-Isomer

While experimentally determined pKa values for both isomers are not available in the primary literature, predicted values provide a class-level distinction. The ortho-phenylethynyl substitution pattern in the target compound is predicted to result in a higher pKa (lower acidity) than its para-substituted counterpart, 4-(phenylethynyl)benzoic acid. This is consistent with the known ortho-effect observed in substituted benzoic acids .

Physical Organic Chemistry Computational Chemistry Physicochemical Properties

Evidence-Based Application Scenarios for 2-(Phenylethynyl)benzoic Acid


Synthesis of 3-Phenylisocoumarin Derivatives

This compound is a proven and convenient precursor for the synthesis of 3-phenylisocoumarins [1]. Its ortho-phenylethynyl architecture enables a nitro-facilitated cyclization, a pathway that is not accessible to its para-isomer or terminal alkyne analog. Procurement for this application is justified by its direct use in a well-established synthetic route.

Study of Ortho-Substituent Effects on Aromatic Acidity

As a representative ortho-substituted benzoic acid, this compound is a valuable model system for investigating steric and electronic effects on carboxylic acid acidity (pKa) [2]. Researchers studying Hammett constants or ortho-effects should select this specific isomer for comparative studies against meta- and para-substituted analogs like 4-(phenylethynyl)benzoic acid.

Investigation of Non-Covalent Interactions in Crystal Engineering

The unique intramolecular 1,5 C=O···spC contact, characterized by single-crystal X-ray diffraction, makes 2-(phenylethynyl)benzoic acid a specific model compound for studying weak non-covalent interactions in the solid state [3]. This property differentiates it from other isomers and is of specific interest to crystallographers and materials chemists.

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